molecular formula C26H24N2O4S B2517022 ethyl 2-(2-(4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)benzoate CAS No. 847486-14-0

ethyl 2-(2-(4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)benzoate

Cat. No. B2517022
M. Wt: 460.55
InChI Key: MATUMSWFZYBLKJ-UHFFFAOYSA-N
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Description

The compound ethyl 2-(2-(4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)benzoate is a complex organic molecule that appears to be related to a class of compounds that include benzothiazole and benzo[d]thiazol derivatives. These compounds are of interest due to their potential pharmacological properties, including antifungal activity. The compound is not directly mentioned in the provided papers, but the synthesis methods and structural analyses of similar compounds can offer insights into its characteristics.

Synthesis Analysis

The synthesis of related compounds typically involves multi-component reactions that can proceed under reflux in a solvent such as acetone, as seen in the synthesis of ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate . Another method involves the reaction of ethyl alpha-benzyl-alpha-acetylethanoate with diazonium salts to produce ethyl 2-benzyl-2-[N-(aryl)hydrazono] ethanoates, which can then undergo Fischer indole synthesis to yield 3-phenyl-2,5-disubstituted indoles . Additionally, the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with arylidinemalononitrile derivatives or cyanoacrylate derivatives in the presence of a base such as triethylamine (TEA) at room temperature can lead to various benzo[4,5]thiazolo[3,2-a]pyridine derivatives .

Molecular Structure Analysis

The molecular structure of compounds similar to the one is typically confirmed using spectroscopic methods such as 1H nuclear magnetic resonance (NMR), 13C NMR, infrared (IR) spectroscopy, and mass spectroscopy. These techniques provide detailed information about the molecular framework and the nature of substituents attached to the core structure . The presence of a thiazepin ring, as indicated by the name of the compound, suggests a seven-membered heterocyclic component that includes sulfur and nitrogen atoms.

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the presence of functional groups that can participate in further reactions. For instance, the cyano group in ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate can be a reactive site for nucleophilic addition or can be involved in cyclization reactions to form new heterocyclic systems . Similarly, the hydrazono group in ethyl 2-benzyl-2-[N-(aryl)hydrazono] ethanoates can undergo cyclization to form indole derivatives .

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound ethyl 2-(2-(4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)benzoate are not directly provided, related compounds exhibit properties that can be inferred. These properties include solubility in common organic solvents, melting points, and stability under various conditions. The presence of an ethyl ester group suggests a certain degree of lipophilicity, which can affect the compound's solubility and its potential biological activity .

Scientific Research Applications

Synthesis and Characterization

  • The chemistry of related compounds involves complex reactions, leading to the synthesis of structurally diverse molecules with potential pharmacological activities. For example, the synthesis of analogs such as ethyl benzoate thiocarbohydrazone, which undergoes transformations to yield compounds with medicinal interest, showcases the intricate synthetic routes employed in heterocyclic chemistry (Postovskii et al., 1977).
  • Crystal structure analysis is pivotal in understanding the molecular arrangement and potential interaction sites for biological activity. Studies on compounds like ethyl 2‐methyl‐1‐(4‐phenylthiazol‐2‐yl)‐1H‐benzimidazole‐6‐carboxylate provide insights into the nonplanar configurations and hydrogen bonding, which are critical for the molecule's biological interactions (Limin He et al., 2007).

Potential Medicinal Applications

  • Research on derivatives and analogs of ethyl 2-(2-(4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)benzoate has led to the development of compounds with promising antibacterial and antifungal properties. For instance, new quinazolines synthesized from related precursors have been evaluated for their antimicrobial activities against various bacterial and fungal strains, indicating the potential for developing new therapeutic agents (Desai et al., 2007).
  • The exploration of novel heteroarotinoids demonstrates the broad spectrum of receptor activation capabilities and biological activities, including the induction of tissue transglutaminase activity. These studies underline the therapeutic potential of compounds synthesized from ethyl 2-(2-(4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)benzoate and related molecules in modulating biochemical pathways relevant to cancer and other diseases (Berlin et al., 2005).

properties

IUPAC Name

ethyl 2-[[2-(4-oxo-2-phenyl-2,3-dihydro-1,5-benzothiazepin-5-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O4S/c1-2-32-26(31)19-12-6-7-13-20(19)27-24(29)17-28-21-14-8-9-15-22(21)33-23(16-25(28)30)18-10-4-3-5-11-18/h3-15,23H,2,16-17H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MATUMSWFZYBLKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN2C(=O)CC(SC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(2-(4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)benzoate

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